Dual COX/LOX Inhibition Profile: Coniferin vs. Syringin and Salidroside in Inflammatory Cascade Modulation
In a direct head-to-head comparative study on arachidonic acid metabolism, coniferin, unlike syringin and salidroside, demonstrates a dual inhibitory effect on both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Coniferin reduced leukotriene C4 (LTC4) generation with an IC50 of 63.6 µM and prostaglandin E2 (PGE2) with an IC50 of 75.2 µM [1]. In stark contrast, syringin and salidroside exhibited preferential and more potent inhibition of the COX pathway only, with IC50 values for PGE2 of 35.5 µM and 72.1 µM, respectively, and did not report significant dual 5-LOX activity [1].
| Evidence Dimension | Inhibition of eicosanoid generation |
|---|---|
| Target Compound Data | LTC4 IC50: 63.6 µM; PGE2 IC50: 75.2 µM |
| Comparator Or Baseline | Syringin: PGE2 IC50: 35.5 µM; Salidroside: PGE2 IC50: 72.1 µM |
| Quantified Difference | Coniferin uniquely inhibits LTC4 (dual pathway), whereas comparators are COX-preferential (single pathway). |
| Conditions | Calcium ionophore-stimulated mouse peritoneal macrophages and human platelets; in vitro. |
Why This Matters
For research targeting balanced eicosanoid modulation or specific 5-LOX inhibition, syringin or salidroside are not suitable alternatives to coniferin.
- [1] Díaz AM, Abad MJ, Fernández L, Silván AM, De Santos J, Bermejo P. Lignan and phenylpropanoid glycosides from Phillyrea latifolia and their in vitro anti-inflammatory activity. Planta Med. 2001 Apr;67(3):219-23. View Source
